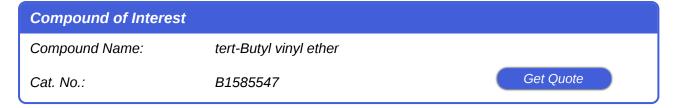


Spectroscopic Profile of Tert-Butyl Vinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl vinyl ether** (TBVE), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for **tert-butyl vinyl ether** are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Tert-Butyl Vinyl

<u>Etner</u>				
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	
~6.46	dd	1H	=CH-O	
~4.17	dd	1H	H₂C= (trans to -OtBu)	
~3.96	dd	1H	H₂C= (cis to -OtBu)	
~1.28	s	9Н	-C(CH₃)₃	





Solvent: CDCl₃. Data are compiled from typical values for vinyl ethers and related structures.

Table 2: 13C NMR Spectroscopic Data for Tert-Butyl Vinyl

Ether

Chemical Shift (δ) ppm	Assignment
~152.6	=CH-O
~86.5	=CH ₂
~74.8	-C(CH ₃)3
~28.7	-C(CH ₃)3

Solvent: CDCl₃. Data are compiled from typical values for vinyl ethers.[1]

Table 3: IR Spectroscopic Data for Tert-Butyl Vinyl Ether

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3110	Medium	=C-H Stretch
~2975	Strong	C-H Stretch (sp³)
~1620	Strong	C=C Stretch
~1200	Strong	C-O Stretch

Sample Phase: Neat Liquid.[2][3]

Table 4: Mass Spectrometry Data for Tert-Butyl Vinyl

Ether

m/z	Relative Intensity	Assignment
100	Moderate	[M] ⁺ (Molecular Ion)
85	Moderate	[M - CH ₃] ⁺
57	High (Base Peak)	[C(CH ₃) ₃] ⁺
41	High	[C ₃ H ₅] ⁺



Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a volatile liquid sample like **tert-butyl vinyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of tert-butyl vinyl ether for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]
 - Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
 - Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[5] The final liquid level in the tube should be about 4-5 cm.[4]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 This can be an automated or manual process.
 - Tune and match the probe to the desired nucleus (¹H or ¹³C).
- Data Acquisition:



- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[6]
- Initiate the experiment to collect the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Neat Liquid on Salt Plates):

- Sample Preparation:
 - Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.
 - Place one to two drops of neat tert-butyl vinyl ether onto the center of one plate.
 - Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.[7]
- Instrument Setup:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Ensure the instrument's sample compartment is closed.



 Typically, a background spectrum of the empty instrument is run first and automatically subtracted from the sample spectrum.

Data Acquisition:

- Initiate the scan. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength.
- The data is typically collected over a range of 4000-400 cm⁻¹.

Data Processing:

- The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
- Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm molecular weight and gain structural information.

Methodology (Electron Impact Ionization):

- Sample Introduction:
 - Introduce a small amount of the volatile liquid into the mass spectrometer. This can be done via direct injection or through a gas chromatograph (GC-MS) for sample purification.
 - The sample is vaporized in a heated inlet system.

Ionization:

- The gaseous molecules pass into the ionization chamber.
- A beam of high-energy electrons (typically 70 eV) bombards the molecules, ejecting an
 electron to form a positively charged molecular ion ([M]+).
- Fragmentation:



 The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. Fragmentation patterns are typically reproducible and characteristic of the molecule's structure.

Mass Analysis:

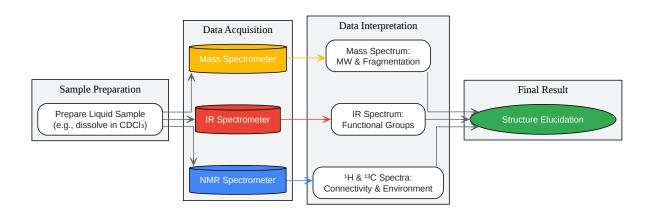
- The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).
- The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

- An electron multiplier or similar detector records the abundance of each ion.
- The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

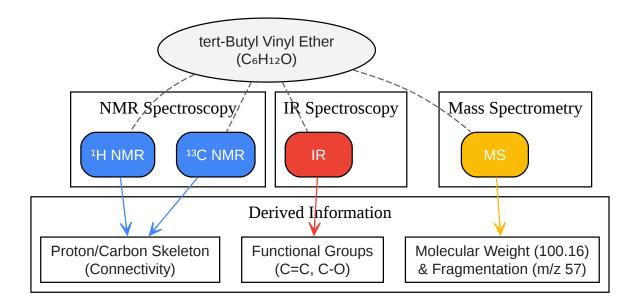
The following diagrams illustrate the logical relationships in the spectroscopic analysis of **tert-butyl vinyl ether**.





Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.



Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. academic.oup.com [academic.oup.com]
- 2. TERT-BUTYL VINYL ETHER(926-02-3)IR [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. n-Butyl vinyl ether(111-34-2) 13C NMR [m.chemicalbook.com]
- 5. n-Butyl vinyl ether(111-34-2) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]





BENCH

- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Tert-Butyl Vinyl Ether: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1585547#spectroscopic-data-of-tert-butyl-vinyl-ether-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com